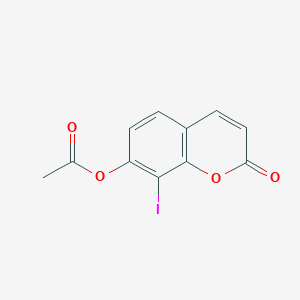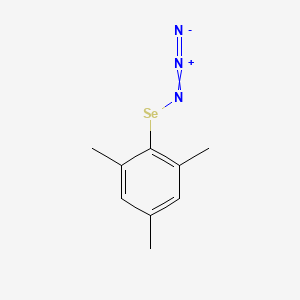
2-Azidoselanyl-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azidoselanyl-1,3,5-trimethylbenzene is an organoselenium compound characterized by the presence of an azido group attached to a selenium atom, which is further bonded to a 1,3,5-trimethylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azidoselanyl-1,3,5-trimethylbenzene typically involves the following steps:
Selenation of 1,3,5-trimethylbenzene: The initial step involves the introduction of a selenium atom into the 1,3,5-trimethylbenzene ring. This can be achieved through electrophilic aromatic substitution using selenium dioxide (SeO₂) or other selenium reagents under controlled conditions.
Azidation: The selenated intermediate is then treated with sodium azide (NaN₃) to introduce the azido group. This reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
化学反応の分析
Types of Reactions
2-Azidoselanyl-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. This is often achieved using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetonitrile, room temperature to reflux.
Reduction: LiAlH₄, ether solvents, low temperatures; catalytic hydrogenation, palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, organic solvents, mild to moderate temperatures.
Major Products
Oxidation: Selenoxide, selenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-Azidoselanyl-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds, which are valuable in organic synthesis due to their unique reactivity.
Materials Science:
Medicinal Chemistry: Organoselenium compounds, including this compound, are investigated for their potential therapeutic properties, such as antioxidant and anticancer activities.
Biological Studies: The compound can be used as a probe to study selenium’s role in biological systems and its interaction with biomolecules.
作用機序
The mechanism of action of 2-azidoselanyl-1,3,5-trimethylbenzene depends on its chemical reactivity and the specific context of its use. In general, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The selenium atom can participate in redox reactions, influencing the compound’s biological activity. Molecular targets and pathways involved include:
Redox Pathways: Selenium’s ability to undergo redox cycling can modulate oxidative stress in biological systems.
Click Chemistry: The azido group can react with alkynes to form triazoles, which are useful in bioconjugation and drug development.
類似化合物との比較
2-Azidoselanyl-1,3,5-trimethylbenzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with selenium replacing sulfur in methionine, known for its nutritional and therapeutic properties.
Diphenyl diselenide: A common organoselenium compound used in organic synthesis and as an antioxidant.
Uniqueness
The uniqueness of this compound lies in its combination of an azido group and a selenium atom attached to a trimethylbenzene ring
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.
特性
CAS番号 |
111122-78-2 |
|---|---|
分子式 |
C9H11N3Se |
分子量 |
240.17 g/mol |
IUPAC名 |
2-azidoselanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3Se/c1-6-4-7(2)9(8(3)5-6)13-12-11-10/h4-5H,1-3H3 |
InChIキー |
ZQDBTVZGSINVRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Se]N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
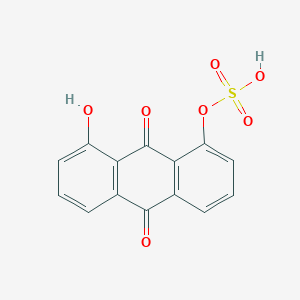
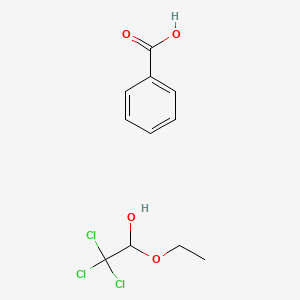
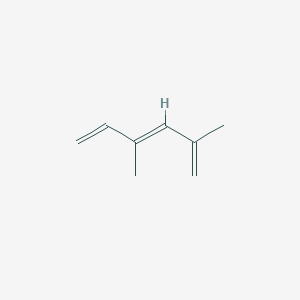
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
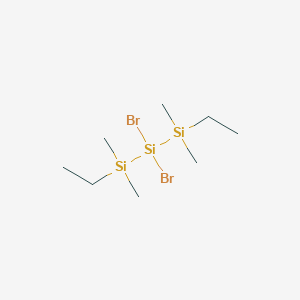
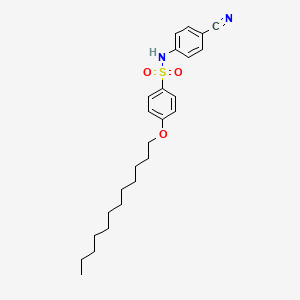
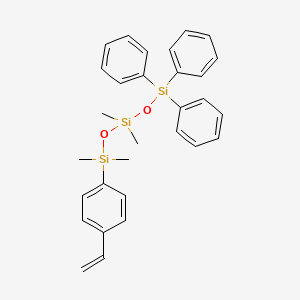

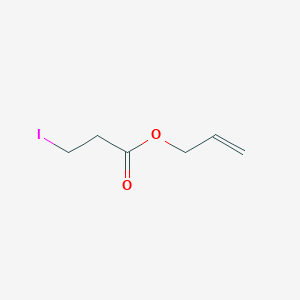
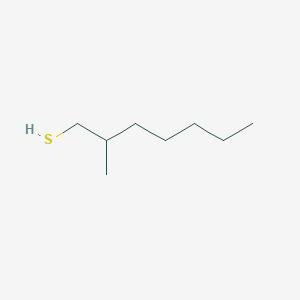
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
